
Cobalt(2+) iron(2+) hydroxide (1/1/4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(2+) iron(2+) hydroxide (1/1/4) is a compound that consists of cobalt, iron, and hydroxide ions in a specific stoichiometric ratio
准备方法
Synthetic Routes and Reaction Conditions
Cobalt(2+) iron(2+) hydroxide can be synthesized through a precipitation reaction by mixing cobalt(2+) and iron(2+) salts with a strong base. For example, adding sodium hydroxide to a solution containing cobalt(2+) nitrate and iron(2+) nitrate will result in the formation of cobalt(2+) iron(2+) hydroxide precipitate .
Industrial Production Methods
Industrial production of cobalt(2+) iron(2+) hydroxide often involves hydrothermal synthesis techniques. This method includes mixing metal cations with a reducing agent, such as sodium borohydride, and subjecting the mixture to high temperatures and pressures in an autoclave . This process allows for the controlled formation of nanoparticles with specific morphologies and sizes.
化学反应分析
Types of Reactions
Cobalt(2+) iron(2+) hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: The hydroxide ions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Reagents like hydrochloric acid or sulfuric acid can be used to substitute hydroxide ions with chloride or sulfate ions.
Major Products Formed
Oxidation: Formation of cobalt(3+) and iron(3+) hydroxides.
Reduction: Formation of cobalt(1+) and iron(1+) compounds.
Substitution: Formation of cobalt(2+) chloride, iron(2+) chloride, and similar compounds.
科学研究应用
Cobalt(2+) iron(2+) hydroxide has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
作用机制
相似化合物的比较
Cobalt(2+) iron(2+) hydroxide can be compared with other similar compounds, such as:
Cobalt(2+) hydroxide: Similar in structure but lacks the iron component, which affects its catalytic properties.
Iron(2+) hydroxide: Similar in structure but lacks the cobalt component, which affects its electrochemical properties.
Nickel(2+) iron(2+) hydroxide: Another compound used in catalysis and energy storage, but with different electrochemical characteristics.
Conclusion
Cobalt(2+) iron(2+) hydroxide (1/1/4) is a compound with unique chemical properties and diverse applications in various fields. Its ability to undergo various chemical reactions, act as a catalyst, and play a role in biological systems makes it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
108658-66-8 |
|---|---|
分子式 |
CoFeH4O4 |
分子量 |
182.81 g/mol |
IUPAC 名称 |
cobalt(2+);iron(2+);tetrahydroxide |
InChI |
InChI=1S/Co.Fe.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChI 键 |
HSQIWKNMXNBSTL-UHFFFAOYSA-J |
规范 SMILES |
[OH-].[OH-].[OH-].[OH-].[Fe+2].[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
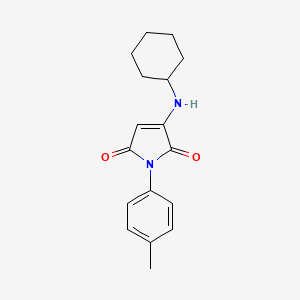
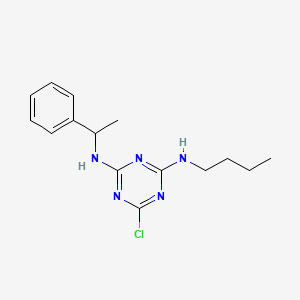
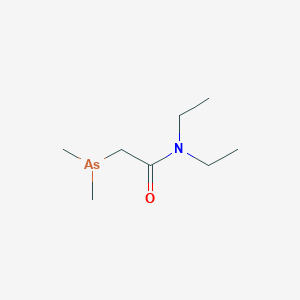
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
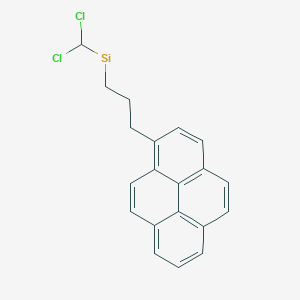
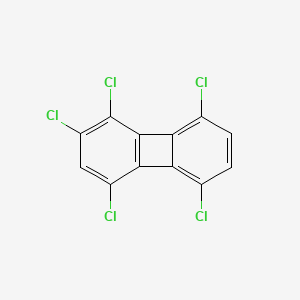
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
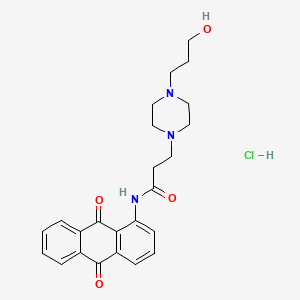

![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)
